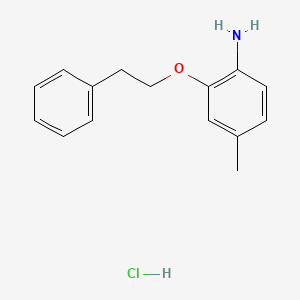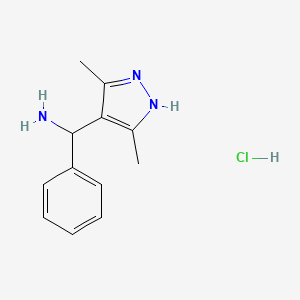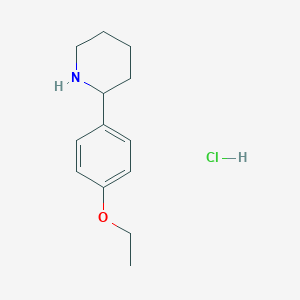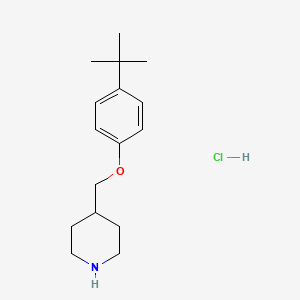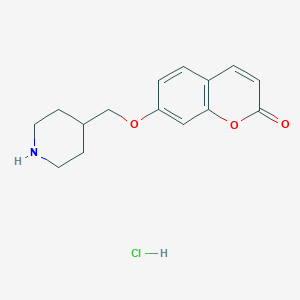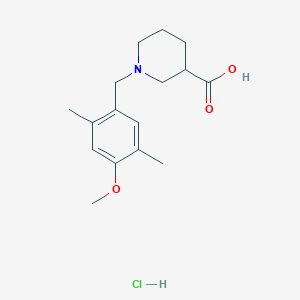
1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various methods have been developed for the synthesis of piperidone derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains methoxy and dimethylbenzyl groups attached to the piperidine ring.Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Metabolism Studies
The metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in vivo, revealing key insights into metabolic pathways and the identification of various metabolites in urine. These findings have implications for understanding the metabolism of structurally related compounds (Kanamori et al., 2002).
Structural and Pharmacological Analysis
The synthesis and analysis of spiropiperidine types, including 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, provide insights into their structural properties and pharmacological activities. Such studies are pivotal in developing selective ligands for various central nervous system receptors (Tacke et al., 2003).
Antimicrobial Activity
Research into new pyridine derivatives, including those involving piperidine structures, highlights their potential antimicrobial activity. This is significant in the development of new therapeutic agents against various bacterial and fungal strains (Patel et al., 2011).
Crystal and Molecular Structure Analysis
Studies on compounds like 4-Piperidinecarboxylic acid hydrochloride offer valuable insights into their crystal and molecular structures, contributing to a better understanding of their chemical properties and potential applications in various fields (Szafran et al., 2007).
Synthesis for Medicinal Chemistry
Research focused on synthesizing compounds like (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid, potentially used in evaluating the efficacy of GABA transporter substances, underscores the role of such compounds in medicinal chemistry (Schirrmacher et al., 2000).
Synthesis of Piperidine Derivatives
The synthesis of compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride from piperidine-4-carboxylic acid demonstrates the versatility of piperidine derivatives in chemical synthesis (Zheng Rui, 2010).
Propriétés
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-11-8-15(20-3)12(2)7-14(11)10-17-6-4-5-13(9-17)16(18)19;/h7-8,13H,4-6,9-10H2,1-3H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPPXOGBTSLHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCCC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)
![Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391202.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)
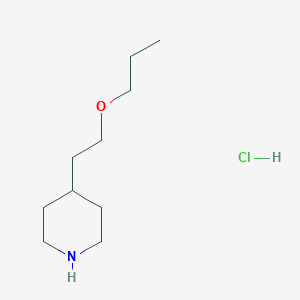
![(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid](/img/structure/B1391212.png)
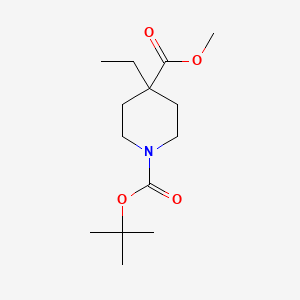
![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)
![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)
